molecular formula C24H34N2O B15140283 Antiviral agent 27

Antiviral agent 27

Cat. No.: B15140283
M. Wt: 366.5 g/mol
InChI Key: TZNRCHUCVIMHIH-CGWLFZNLSA-N
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Description

Antiviral agent 27 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a valuable candidate in the development of antiviral therapies. The compound is part of a class of molecules that inhibit viral replication by targeting specific viral enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 27 involves multiple steps, starting from readily available precursors. The process includes:

    Complexation-driven selective acyl migration/oxidation: This step involves the selective migration of acyl groups followed by oxidation.

    BSA-mediated cyclization to anhydrouridine: This step uses N,O-bis(trimethylsilyl)acetamide (BSA) to facilitate cyclization.

    Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane are used for hydrochlorination.

    Dynamic stereoselective phosphoramidation: This step employs a chiral nucleophilic catalyst to achieve stereoselectivity.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high yield and purity, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Antiviral agent 27 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antiviral agent 27 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of antiviral agent 27 involves the inhibition of viral replication. The compound targets viral enzymes such as polymerases and proteases, preventing the synthesis of viral RNA or DNA. This inhibition disrupts the viral life cycle, reducing the ability of the virus to infect host cells .

Comparison with Similar Compounds

Uniqueness: Antiviral agent 27 stands out due to its high efficacy and broad-spectrum activity. Unlike some similar compounds, it has shown effectiveness against a wider range of viruses, making it a versatile candidate for antiviral therapy development.

Properties

Molecular Formula

C24H34N2O

Molecular Weight

366.5 g/mol

IUPAC Name

(3R,5R)-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide

InChI

InChI=1S/C24H34N2O/c1-22-11-17-12-23(14-22,18-5-3-2-4-6-18)16-24(13-17,15-22)21(27)26-20-9-7-19(25)8-10-20/h2-6,17,19-20H,7-16,25H2,1H3,(H,26,27)/t17?,19?,20?,22-,23-,24?/m1/s1

InChI Key

TZNRCHUCVIMHIH-CGWLFZNLSA-N

Isomeric SMILES

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5

Origin of Product

United States

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